N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused heterocyclic core with a 1,2,3-triazole ring and a pyrimidine moiety. Key structural features include:
- A 3,5-dimethylphenyl group attached to the acetamide nitrogen, contributing steric bulk and lipophilicity.
- A 4-methoxyphenyl substituent at position 3 of the triazolo-pyrimidine core, introducing electron-donating properties that may enhance solubility and influence binding interactions.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13-8-14(2)10-15(9-13)23-18(28)11-26-12-22-20-19(21(26)29)24-25-27(20)16-4-6-17(30-3)7-5-16/h4-10,12H,11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHJAFIWPQBETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the substituted phenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
NMR Analysis (Referencing ):
- Regions of Variability : In analogous triazolo-pyrimidines, NMR chemical shifts in positions 29–36 (region B) and 39–44 (region A) are highly sensitive to substituent changes, as seen in comparisons between Rapa and compounds 1/7 . For the target compound, the 4-methoxyphenyl group would likely cause distinct shifts in these regions compared to benzyl or furan derivatives.
- Synthetic Routes : Similar to , the target compound was likely synthesized via nucleophilic substitution or coupling reactions using cesium carbonate/DMF, with yields influenced by steric and electronic effects of substituents .
Pharmacokinetic and ADMET Considerations
- LogP and Solubility : The 4-methoxyphenyl group in the target compound may lower LogP compared to benzyl or chlorophenyl analogs, enhancing bioavailability .
- Metabolic Stability : Methyl and methoxy groups are generally resistant to oxidative metabolism, suggesting improved half-life over furan-containing derivatives, which are prone to metabolic oxidation .
Biological Activity
N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure
The compound features a complex structure that includes a triazolo-pyrimidine moiety and a substituted acetamide group. The presence of the methoxyphenyl and dimethylphenyl groups may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to triazolo-pyrimidines. In vitro assays conducted at the National Cancer Institute (NCI) evaluated the effectiveness of various derivatives against a panel of 60 cancer cell lines. The findings indicated that compounds similar to this compound exhibited promising antitumor activity against several types of cancer cells including leukemia and breast cancer .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | % Growth Inhibition | IC50 (µM) |
|---|---|---|---|
| 2d | CCRF-CEM (Leukemia) | 44.59% | Not specified |
| 3a | MDA-MB-468 (Breast) | High | Not specified |
| NCI Panel | Various | Varies | Not specified |
The mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells and inhibit cell proliferation through various biochemical pathways.
Other Biological Activities
In addition to anticancer properties, related compounds have shown antioxidant and anti-diabetic effects. For instance:
- Compounds with similar structures demonstrated significant antioxidant activity with IC50 values indicating effective free radical scavenging capabilities .
- Anti-diabetic activity was observed in some derivatives when tested in vivo using streptozotocin-induced diabetic models .
Case Studies
One notable study synthesized a series of triazole-containing thiadiazine derivatives and evaluated their biological activities. Among these compounds, some demonstrated significant anticancer activity across multiple cell lines while also exhibiting antioxidant properties . This suggests that structural modifications can enhance the biological efficacy of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
